molecular formula C8H15NO2 B555389 (S)-2-Amino-3-cyclopentylpropanoic acid CAS No. 99295-82-6

(S)-2-Amino-3-cyclopentylpropanoic acid

Cat. No. B555389
CAS RN: 99295-82-6
M. Wt: 157,21 g/mole
InChI Key: KDYAKYRBGLKMAK-ZETCQYMHSA-N
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Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and natural sources if applicable.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other substances, and redox potential.


Scientific Research Applications

Protein Stability Studies

(S)-2-Amino-3-cyclopentylpropanoic acid has been utilized in the study of protein stability. Mendel et al. (1992) used unnatural amino acid mutagenesis to probe protein stability, employing (S)-2-amino-3-cyclopentylpropanoic acid among others. This research highlighted the influence of side chain structure on protein stability, taking into account factors like hydrophobicity, packing density, and conformational entropy (Mendel et al., 1992).

Enzymatic Synthesis

(S)-2-Amino-3-cyclopentylpropanoic acid has been involved in enzymatic synthesis studies. For instance, Chen et al. (2011) explored enzymatic routes for synthesizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. This study demonstrates the potential of (S)-2-amino-3-cyclopentylpropanoic acid in the synthesis of medically relevant compounds (Chen et al., 2011).

Role in Neurotoxicity Studies

Research has also focused on similar compounds, like 2-amino-3-(methylamino)propanoic acid (BMAA), which is linked to neurotoxicity. Duncan et al. (1991) and Duncan et al. (1992) investigated the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA in rats. These studies provide insights into the potential neurotoxic effects of related amino acids, including (S)-2-amino-3-cyclopentylpropanoic acid (Duncan et al., 1991), (Duncan et al., 1992).

Inhibition and Biological Activity

Additional studies have focused on the synthesis and biological activity of derivatives of similar amino acids. For example, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of certain triazinone compounds, evaluating their anticancer activities. These studies contribute to understanding the potential biomedical applications of compounds structurally related to (S)-2-amino-3-cyclopentylpropanoic acid (Saad & Moustafa, 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior.


For a specific compound, you would need to consult the relevant scientific literature. Databases such as PubMed for biological compounds, SciFinder for chemical compounds, and Google Scholar can be useful resources. Please note that not all compounds will have information available in all these categories. If “(S)-2-Amino-3-cyclopentylpropanoic acid” is a novel compound, experimental studies may be needed to gather this information.


properties

IUPAC Name

(2S)-2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426467
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-cyclopentylpropanoic acid

CAS RN

99295-82-6
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Mendel, JA Ellman, Z Chang, DL Veenstra… - Science, 1992 - science.org
… core, (ii) norvaline and O-methyl serine to evaluate the effects of side chain solvation, and (iii) leucine, S,S-2-amino-4-methylhexanoic acid, and S-2-amino-3-cyclopentylpropanoic acid …
Number of citations: 202 www.science.org
L Wang, DL Veenstra, RJ Radmer… - Proteins: Structure …, 1998 - Wiley Online Library
… dynamics simulations and energetic analyses to predict that replacement of a Leu at position 133 of the enzyme with an unnatural amino acid, S-2-amino3-cyclopentylpropanoic acid (…
Number of citations: 29 onlinelibrary.wiley.com
VW Cornish, D Mendel… - … International Edition in …, 1995 - Wiley Online Library
A general biosynthetic method has been developed which makes it possible to site‐specifically incorporate unnatural amino acids with novel properties into proteins. In this approach …
Number of citations: 409 onlinelibrary.wiley.com
SJ Anthony-Cahill, TJ Magliery - Current Pharmaceutical …, 2002 - ingentaconnect.com
… residue, slightly larger amino acids predicted by molecular modeling to fill the cavity better than Leu (S,S-2-amino-4-methylhexanoic acid and S2-amino-3-cyclopentylpropanoic acid) …
Number of citations: 37 www.ingentaconnect.com
DL Veenstra - 1996 - search.proquest.com
… core, (ii) norvaline and O-methyl serine to evaluate the effects of side chain solvation, and (iii) leucine, S,S-amino-4-methylhexanoic acid, and S-2-amino-3cyclopentylpropanoic acid to …
Number of citations: 2 search.proquest.com
JH Hurley - The Protein Folding Problem and Tertiary Structure …, 1994 - Springer
… Molecular dynamics simulations suggested that two possible replacements, by S-2-amino-3-cyclopentylpropanoic acid and S,S-2-amino-4-methylhexanoic acid, would not lead to …
Number of citations: 7 link.springer.com
MR Reddy, MD Erion, A Agarwal - Reviews in computational …, 2000 - Wiley Online Library
In the early 1980s, advances in protein crystallography and substantial gains in computer power suggested that drug discovery research was on the verge of a new age, l an age in …
Number of citations: 64 onlinelibrary.wiley.com
VW Cornish, PG Schultz - Current Opinion in Structural Biology, 1994 - Elsevier
… Substitution by the unnatural amino acids S,S-2-amino-4-methylhexanoic acid 7 and S-2amino-3-cyclopentylpropanoic acid 8, however, which were designed to fill the cavity with …
Number of citations: 47 www.sciencedirect.com
H More, CY Yang, JK Montclare - Functional Polymers by Post …, 2012 - Wiley Online Library
… replacement of the buried residue Leu133 of T4 lysozyme with NV, ethylglycine, O-methyl serine, S,S-2-amino-4-methylhexanoic acid, and S-2-amino-3-cyclopentylpropanoic acid …
Number of citations: 2 onlinelibrary.wiley.com
DL Veenstra - 1996 - escholarship.org
… core, (ii) norvaline and O-methyl serine to evaluate the effects of side chain solvation, and (iii) leucine, S,S-amino-4-methylhexanoic acid, and S-2-amino-3cyclopentylpropanoic acid to …
Number of citations: 0 escholarship.org

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